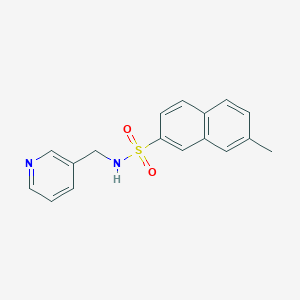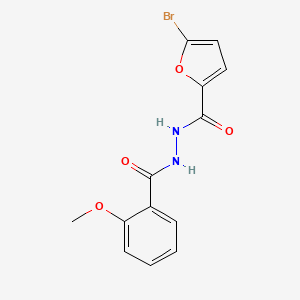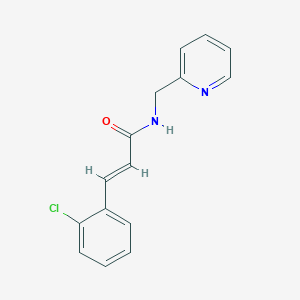![molecular formula C14H18BrNO2 B5808171 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine, also known as BRDMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, which are involved in inflammation. This makes this compound a potential candidate for the treatment of inflammatory diseases such as arthritis. The inhibition of HDACs by this compound leads to changes in gene expression, which can have various effects on the body depending on the specific genes affected.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity. However, one limitation of using this compound in lab experiments is that it may not be selective enough in its inhibition of certain enzymes and proteins, leading to potential off-target effects.
Direcciones Futuras
There are several potential future directions for the use of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine in scientific research. One area of interest is in the development of new anti-inflammatory drugs based on the inhibition of COX-2. Another potential area of research is in the development of new antibiotics based on the inhibition of bacterial growth by this compound. Additionally, further studies are needed to better understand the effects of this compound on gene expression and its potential applications in the treatment of various diseases.
Métodos De Síntesis
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form 1-(4-bromo-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with pyrrolidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that it has anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-7-12(8-11(2)14(10)15)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAZXHPEQDPVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)

![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)

![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)




